N-(2,4-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-9-5-6-13(10(2)7-9)16-15(17)14-11(3)8-18-12(14)4/h5-8H,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMOZTBCNKHGDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(OC=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide typically involves the reaction of 2,4-dimethylphenylamine with 2,4-dimethylfuran-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Halogenated derivatives, nitro compounds
Scientific Research Applications
N-(2,4-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of polymers and other industrial chemicals .
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and exerting antimicrobial effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Variations: Furan vs. Furopyridine: Compounds with fused furo[2,3-b]pyridine cores (e.g., ) exhibit extended π-systems, improving binding to hydrophobic protein pockets but reducing solubility compared to the simpler furan in the target compound .
Functional Group Modifications :
- Carboxamide vs. Imidamide : Amitraz () replaces the carboxamide with an imidamide group, increasing basicity and altering hydrogen-bonding capacity, which correlates with its use as an insecticide/acaricide .
- Electron-Withdrawing Substituents : Fluorophenyl and trifluoroethyl groups () enhance metabolic stability and target affinity but may introduce toxicity risks .
Substituent Effects: Methyl vs. Spiro and Conformationally Restricted Systems: The triazaspiro compound () demonstrates how structural rigidity can improve pharmacokinetic profiles by reducing off-target interactions .
Biological Activity
N-(2,4-dimethylphenyl)-2,4-dimethylfuran-3-carboxamide is a compound that has garnered interest in the fields of organic chemistry and medicinal research due to its potential biological activities. This article presents a detailed overview of its biological activity, mechanisms of action, and research findings.
Chemical Structure and Properties
This compound features a furan ring substituted with dimethyl and phenyl groups. Its molecular formula is , and it is characterized by the presence of a carboxamide functional group, which enhances its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory mediators.
- Antimicrobial Activity : It may disrupt microbial cell membranes, leading to cell lysis and death. This antimicrobial effect is crucial for potential therapeutic applications against infections.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can reduce the production of inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
- Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against common pathogens. The results indicated that the compound significantly inhibited bacterial growth compared to control groups .
- In Vivo Anti-inflammatory Study : In an animal model of arthritis, treatment with this compound resulted in decreased paw swelling and reduced levels of inflammatory markers in serum .
Research Findings
Recent investigations into the compound's biological activity have highlighted its potential as a lead compound for drug development:
- Pharmacological Potential : The compound's ability to modulate enzyme activity suggests it could be developed into a therapeutic agent for inflammatory diseases.
- Structural Modifications : Ongoing research is exploring structural analogs to enhance potency and selectivity against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
